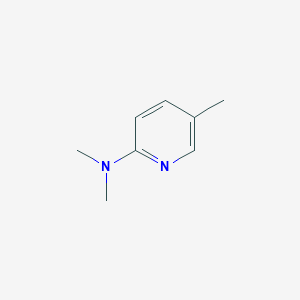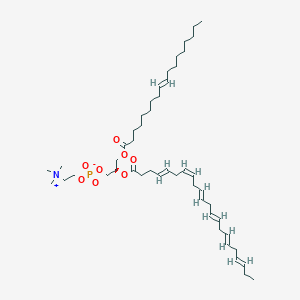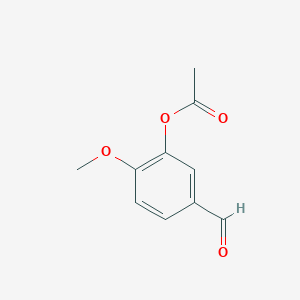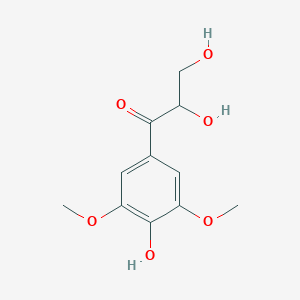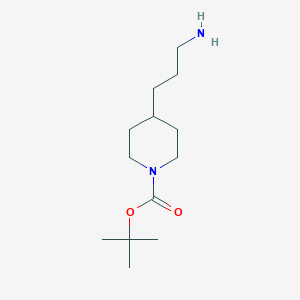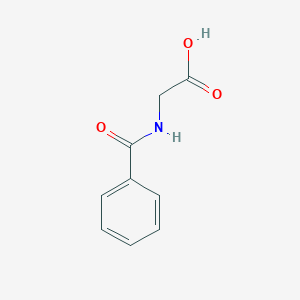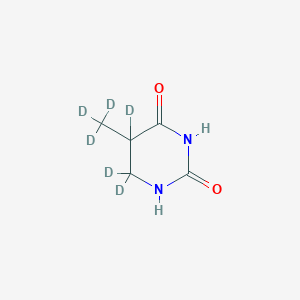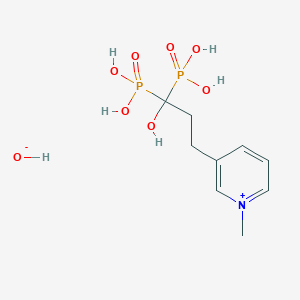
2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid
概要
説明
2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid, also known as risedronate, is a bisphosphonate drug that is used for the treatment of osteoporosis and other bone diseases. It is a synthetic analog of pyrophosphate, which is a natural mineral found in bones. Risedronate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. This leads to an increase in bone density and a decrease in the risk of fractures.
作用機序
Risedronate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. It does this by binding to the hydroxyapatite crystals in bone tissue, which are then absorbed by osteoclasts. Once inside the osteoclasts, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid inhibits the activity of an enzyme called farnesyl pyrophosphate synthase, which is involved in the production of a protein called Rho. Rho is important for the function of osteoclasts, and by inhibiting its production, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid reduces the activity of osteoclasts and leads to an increase in bone density.
生化学的および生理学的効果
Risedronate has several biochemical and physiological effects on the body. It increases bone density by inhibiting the activity of osteoclasts, which leads to a decrease in bone resorption. This results in an increase in bone mineral density and a decrease in the risk of fractures. Risedronate has also been shown to reduce bone turnover, which is the process by which bone tissue is constantly being broken down and rebuilt. This can help to prevent bone loss and maintain bone strength.
実験室実験の利点と制限
Risedronate has several advantages and limitations for use in lab experiments. One advantage is that it is a well-established drug with a known mechanism of action and a proven track record of efficacy in the treatment of bone diseases. This makes it a useful tool for studying the effects of bone density on various physiological processes. However, one limitation is that it is a synthetic drug that may not fully replicate the natural processes that occur in the body. Additionally, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid may have off-target effects that could confound the results of experiments.
将来の方向性
There are several future directions for research on 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid. One area of interest is the potential use of 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid in the treatment of other bone diseases, such as osteogenesis imperfecta and bone metastases. Another area of interest is the development of new bisphosphonate drugs that are more effective and have fewer side effects than 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid. Additionally, research is needed to better understand the long-term effects of 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid on bone density and fracture risk, as well as its potential effects on other physiological processes.
科学的研究の応用
Risedronate has been extensively studied for its therapeutic potential in the treatment of bone diseases. It has been shown to be effective in reducing the risk of fractures in postmenopausal women with osteoporosis, as well as in patients with Paget's disease of bone. Risedronate has also been studied for its potential use in the treatment of other bone diseases, such as osteogenesis imperfecta and bone metastases.
特性
CAS番号 |
153692-15-0 |
|---|---|
製品名 |
2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid |
分子式 |
C8H15NO7P2 |
分子量 |
329.18 g/mol |
IUPAC名 |
[1-hydroxy-3-(1-methylpyridin-1-ium-3-yl)-1-phosphonopropyl]phosphonic acid;hydroxide |
InChI |
InChI=1S/C9H15NO7P2.H2O/c1-10-6-2-3-8(7-10)4-5-9(11,18(12,13)14)19(15,16)17;/h2-3,6-7,11H,4-5H2,1H3,(H3-,12,13,14,15,16,17);1H2 |
InChIキー |
MJZFXVHSXAHDFU-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC(=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O.[OH-] |
正規SMILES |
C[N+]1=CC=CC(=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O.[OH-] |
同義語 |
2-(N-methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid NE 10244 NE-10244 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

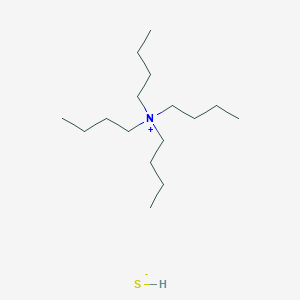
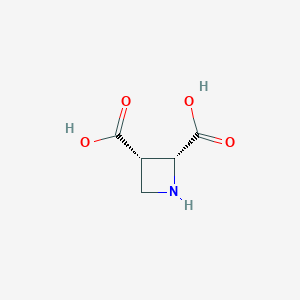
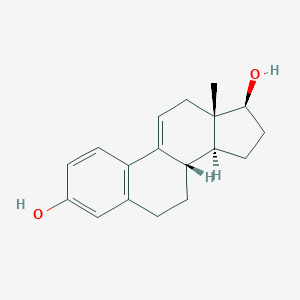
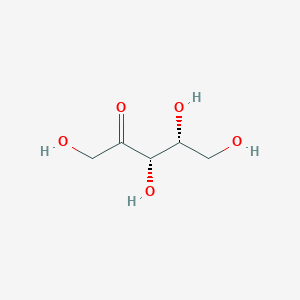
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
